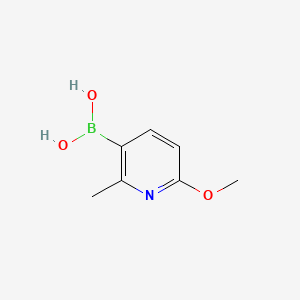
2-Methyl-6-methoxypyridine-3-boronic acid
Cat. No. B1586741
M. Wt: 166.97 g/mol
InChI Key: CWXWIICBKIHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07358252B2
Procedure details


A solution of 6-methoxy-3-bromo-2-methylpyridine (59.8 g, 296 mmol) in dry THF (429 mL) was cooled with stirring to ˜−78° C. under a nitrogen atmosphere. A solution of n-butyl lithium (2.5 M, 130.4 mL, 326 mmol) in hexane was added dropwise over 30 min. The reaction mixture was stirred for 3 h at ˜−78° C. A solution of tri-isopropyl borate (102.7 mL, 445 mmol) in dry THF (100 mL) was added dropwise over 30 min. The reaction mixture was warmed to ambient temperature with stirring over 16 h. Acetic acid (37.35 g, 622 mmol), then water (110 mL) were added to the reaction mixture with stirring. After 2 h, the layers were separated and the organic layer was concentrated in vacuo. The residue was taken up in 2-propanol (750 mL) and solvent was removed on a rotary evaporator (bath temperature ˜50° C). The residue was triturated with ether. The product was collected by filtration and dried in vacuo (48.4 g): mp>200° C.; 1H-NMR(CD3OH, 300 MHz): δ 7.83 (d, 1H, J=8), 6.56 (d, 1H, J=8), 3.85 (s, 3H), 2.44 (s, 3H); GC-MS: 168 (M++H).








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6](Br)=[CH:5][CH:4]=1.C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.C(O)(=O)C>C1COCC1.CCCCCC.O>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([B:16]([OH:21])[OH:17])=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=N1)C)Br
|
|
Name
|
|
|
Quantity
|
429 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
130.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
102.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
37.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to ˜−78° C. under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 3 h at ˜−78° C
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was warmed to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring over 16 h
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed on a rotary evaporator (bath temperature ˜50° C)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo (48.4 g)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C(=N1)C)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
